molecular formula C9H8BrFO B13197779 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane

Cat. No.: B13197779
M. Wt: 231.06 g/mol
InChI Key: QYSXJHLUYBJJOW-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane is an organic compound with the molecular formula C₉H₈BrFO It is characterized by the presence of an oxirane ring (epoxide) attached to a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane typically involves the reaction of 5-bromo-2-fluorobenzyl alcohol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Oxidation: It can be further oxidized to form diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed under controlled conditions.

Major Products Formed

    Nucleophilic substitution: The major products are substituted alcohols or ethers, depending on the nucleophile used.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The major products are diols or other oxidized derivatives.

Scientific Research Applications

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific conditions under which the reactions are carried out .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-2-methylphenyl)methyl]oxirane
  • 2-[(5-Bromo-2-chlorophenyl)methyl]oxirane
  • 2-[(5-Bromo-2-iodophenyl)methyl]oxirane

Uniqueness

2-[(5-Bromo-2-fluorophenyl)methyl]oxirane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The fluorine atom, in particular, can enhance the compound’s stability and alter its biological activity compared to similar compounds .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8BrFO/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2

InChI Key

QYSXJHLUYBJJOW-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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